6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester

Catalog No.
S14525740
CAS No.
90132-06-2
M.F
C11H18O3Si
M. Wt
226.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methy...

CAS Number

90132-06-2

Product Name

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester

IUPAC Name

methyl 5-oxo-7-trimethylsilylhept-6-ynoate

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

InChI

InChI=1S/C11H18O3Si/c1-14-11(13)7-5-6-10(12)8-9-15(2,3)4/h5-7H2,1-4H3

InChI Key

NMHHELNAFKWZHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C#C[Si](C)(C)C

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester is a chemical compound characterized by the molecular formula C11H18O3SiC_{11}H_{18}O_3Si and an average mass of approximately 226.347 g/mol. This compound features a heptynoic acid backbone with a ketone functional group at the fifth position and a trimethylsilyl group at the seventh position, along with a methyl ester functional group. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications .

Including:

  • Esterification: The compound can react with alcohols to form esters, which can be useful in synthesizing more complex organic molecules.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl carbon can act as an electrophile in nucleophilic addition reactions, allowing for further functionalization.

These reactions are significant for synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester can be achieved through various methods:

  • Alkyne Synthesis: Starting from readily available alkynes through hydrolysis and oxidation processes.
  • Silylation: The introduction of the trimethylsilyl group can be accomplished using silylation reagents like trimethylsilyl chloride in the presence of a base.
  • Esterification Reaction: The final step involves reacting the carboxylic acid with methanol or another alcohol under acidic conditions to form the methyl ester.

These methods highlight the versatility of synthetic pathways available for creating this compound .

6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Pharmaceutical Development: Its structural features may lead to potential therapeutic agents.
  • Agricultural Chemicals: Similar compounds are often used in developing pesticides and herbicides due to their biological activity.

Its unique structure makes it a valuable building block in synthetic organic chemistry .

Several compounds share structural similarities with 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester. These include:

Compound NameMolecular FormulaKey Features
5-Oxoheptanoic AcidC7H12O3C_7H_{12}O_3Lacks silyl group; simpler structure
7-Trialkylsilylheptynoic AcidVariesSimilar silyl modifications; different alkyl groups
Heptynoic AcidC7H12O2C_7H_{12}O_2No ketone or silyl group; basic aliphatic acid

These compounds illustrate how variations in functional groups and molecular structure can lead to differences in reactivity and biological activity. The unique combination of a trimethylsilyl group and a ketone functionality in 6-Heptynoic acid, 5-oxo-7-(trimethylsilyl)-, methyl ester distinguishes it from its analogues, potentially enhancing its utility in synthetic applications .

Transition Metal-Catalyzed Approaches to Silylated Alkynoate Frameworks

Titanium-Mediated [2+2+1] Cycloaddition Strategies

Titanium complexes exhibit unique reactivity in constructing the strained alkyne-oxo framework of 6-heptynoic acid derivatives. The [(H~3~SiO)~2~Ti(═NSiH~3~)] system facilitates symmetry-forbidden {2+2} cycloadditions with polarized alkynes through dπ-pπ orbital interactions. Computational studies reveal that the Ti═N bond's polarization lowers activation barriers to 3.2–7.6 kcal/mol for methoxy-substituted alkynes, enabling regioselective formation of Ti–Cα and N–Cβ bonds.

Table 1: Titanium-mediated cycloaddition performance metrics

Alkyne SubstrateTemperature (°C)Yield (%)Regioselectivity (major:minor)
2-butyne25781:1
1-methoxy-1-propyne-159219:1
TMS-protected propargyl08514:1

The methoxy group's electron-donating effects direct alkyne polarization, favoring nucleophilic attack at the β-carbon. This mechanistic understanding has been leveraged to synthesize advanced intermediates containing the 5-oxo-7-(trimethylsilyl) moiety with 89% enantiomeric excess in asymmetric variants.

Gold-Catalyzed Tandem Rearrangement Pathways

Gold(I) complexes enable sequential alkyne activation and silyl group migration through carbocationic intermediates. The [(Ph~3~P)AuNTf~2~] catalyst promotes intramolecular allylation of silyl alkynes via a proposed mechanism involving:

  • π-Activation of the alkyne by Au(I)
  • Anti-Markovnikov hydroamination forming a vinyl-gold intermediate
  • 1,3-silyl shift to stabilize developing carbocation

Equation 1: Gold-catalyzed rearrangement
$$
\ce{RC#C-SiR'3 + R''OH ->[\text{Au(I)}] R-C=C(OR'')-SiR'3}
$$

This method achieves 82–94% yields for silylated alkynoates when using tert-butyldimethylsilanol as nucleophile. The cis-selectivity in vinyl silyl ether formation (dr > 20:1) proves critical for subsequent cross-metathesis steps in constructing the heptynoic acid backbone.

Base-Promoted Elimination Reactions in Alkyne Formation

Potassium tert-Butoxide-Mediated Dehydrohalogenation

The Haraldsson group's work demonstrates potassium tert-butoxide's efficacy in eliminating β-haloesters to form α,β-acetylenic esters. Optimized conditions (DMF, 48h, 65°C) convert 7-bromo-5-oxoheptanoate precursors into the target alkyne with 86% yield. Key considerations include:

  • Steric effects: Bulky bases minimize competing E1cb mechanisms
  • Solvent polarity: DMF enhances ion pair separation for E2 dominance
  • Halide leaving group: Bromides outperform chlorides (3:1 rate ratio)

Table 2: Elimination reaction optimization

BaseSolventTemp (°C)Time (h)Yield (%)
KOtBuDMF654886
DBUTHF402472
Cs~2~CO~3~MeCN807268

The reaction's scalability was demonstrated in multigram syntheses of SDA derivatives, maintaining 83% yield at 15mol scale.

Silyl Group Transfer Reactions in Alkyne Functionalization

Trimethylsilyl Acetylene Coupling Partners

Trimethylsilylacetylene (TMSA) serves dual roles as both alkyne precursor and protecting group. The copper(I)-catalyzed coupling with 6-heptynoate esters proceeds via:

  • Oxidative addition of TMSA to CuI
  • Transmetallation with alkynoate
  • Reductive elimination forming the C(sp)–C(sp~3~) bond

Equation 2: Copper-mediated coupling
$$
\ce{R-C#C-OEt + TMS-C#CH ->[\text{CuI, Cs2CO3}] R-C#C-C#C-SiMe3}
$$

Deprotection using AgNO~3~ in CH~2~Cl~2~/H~2~O/MeOH (7:1:4) achieves 92% yield while preserving ester functionality. Recent advances employ flow chemistry to accelerate TMS group manipulation, reducing reaction times from 24h to 45 minutes.

Regioselective Transformations at the Acetylenic Position

Silyl-protected alkynoate systems demonstrate remarkable regioselectivity in transformations at the acetylenic position, primarily due to the electronic and steric influence of the trimethylsilyl group [4] [6]. The trimethylsilyl moiety provides both protection for the terminal alkyne and directional control in subsequent reactions [4] [5]. Research has shown that the presence of the silyl group fundamentally alters the reactivity profile compared to unprotected terminal alkynes, leading to enhanced regiocontrol and stereoselectivity [6] [7].

In silyl-protected systems, the acetylenic position exhibits selective reactivity patterns that can be attributed to the unique electronic properties of the silicon-carbon bond [4] [8]. The trimethylsilyl group stabilizes vinyl cation intermediates through hyperconjugation and provides steric differentiation that guides regioselective transformations [8] [9]. Studies have demonstrated that regioselective anti-addition reactions occur preferentially at the acetylenic position in silyl-protected substrates, with the silicon group directing the incoming nucleophile to specific positions [6] [9].

Transformation TypeRegioselectivityYield RangeReference Conditions
Anti-silyllithiation>95%73-97%Toluene, 0°C, nBuLi/PhMe₂SiLi [6]
Hydrometalation>90%61-95%Various Group 9 catalysts [10] [11]
Cross-coupling>85%75-95%Palladium catalysis, fluoride activation [4]

Hydrometalation Reactions with Group 9 Catalysts

Group 9 transition metal catalysts, including cobalt, rhodium, and iridium complexes, demonstrate exceptional efficiency in hydrometalation reactions of silyl-protected alkynoate systems [11] [12]. The pentamethylcyclopentadienyl-based Group 9 metal catalysts have emerged as powerful tools for regioselective hydrometalation, exhibiting orthogonal reactivities depending on the choice of central metal atom [11].

Cobalt-catalyzed hydrometalation reactions proceed through a distinctive mechanism involving coordination of the alkyne to the cobalt center, followed by syn-insertion of the metal-hydride bond [13] [14]. Research has shown that cobalt hydride species generated from the reaction of active cobalt intermediates with lithium tert-butoxide and hydrosilane facilitate regioselective alpha-selective cobalt-alkenyl intermediate formation [13]. The cobalt-catalyzed branched selective hydroallylation of terminal alkynes demonstrates tolerance to various functional groups including esters, protected alcohols, and amines [13].

Rhodium complexes exhibit different selectivity patterns in hydrometalation reactions compared to their cobalt and iridium counterparts [11] [12]. Cationic ruthenium complexes such as [Cp*Ru(MeCN)₃]⁺ and [CpRu(MeCN)₃]⁺ catalyze intermolecular hydrosilylations of silyl alkynes with excellent but opposite regio- and stereoselectivity [7]. The former catalyst promotes alpha anti addition while the latter facilitates beta syn addition products [7].

Iridium-catalyzed hydrometalation reactions demonstrate remarkable functional group tolerance and proceed under mild conditions [15] [12]. Studies have shown that readily available iridium complexes such as [Ir(OH)(cod)]₂ catalyze hydroacylation of bicyclic alkenes with salicylaldehydes, generating ketone products in high yields with nearly perfect exo-selectivity [15]. The iridium-catalyzed reactions exhibit high exo-selectivity and generate mono-acylation products in excellent yields [15].

Catalyst SystemMetal CenterSelectivityYield RangeMechanism
[Cp*Co(MeCN)₃]⁺Cobaltα-selective40-97%Syn-insertion, metallacycle [13] [11]
[Cp*Ru(MeCN)₃]⁺Rutheniumα anti83-85%Metallacyclopropene intermediate [7]
[Ir(OH)(cod)]₂Iridiumexo-selective91-99%Oxidative addition mechanism [15]

Participation in Multicomponent Reaction Cascades

Silyl-protected alkynoate systems participate extensively in multicomponent reaction cascades, providing access to complex molecular architectures through single-pot transformations [16] [17] [18]. These cascade reactions enable the construction of multiple bonds simultaneously while maintaining high levels of regio- and stereochemical control [17] [19]. The presence of the trimethylsilyl protecting group provides both stability during the cascade sequence and serves as a handle for subsequent transformations [20] [18].

Multicomponent reactions involving silyl-protected alkynes typically proceed through sequential activation of multiple reactive sites within the molecule [17] [18]. Research has demonstrated that catalysis is essential for selecting specific reaction routes and avoiding byproduct formation in these complex transformations [18]. The combination of homogeneous and heterogeneous catalytic systems has proven particularly effective for achieving optimal yields and selectivities [17] [19].

Copper-catalyzed multicomponent cascade reactions of terminal alkynes with unactivated primary alkyl bromides, carbon dioxide, and sodium azide have been successfully developed [16]. These transformations proceed via carboxylative coupling followed by cycloaddition to yield triazolo-fused dihydrooxazinones [16]. The reaction demonstrates excellent functional group tolerance and provides access to structurally diverse heterocyclic systems [16].

Pyrrole Synthesis via Nitrene Insertion Pathways

Pyrrole synthesis through nitrene insertion pathways represents a sophisticated application of silyl-protected alkynoate systems in multicomponent cascade reactions [21] [22] [20]. Trimethylsilyl-protected alkynes serve as highly selective cross-coupling partners in titanium-catalyzed [2+2+1] pyrrole synthesis, yielding pentasubstituted 2-trimethylsilyl-pyrroles with greater than 90% selectivity over other possible products [21] [20].

The titanium-catalyzed pyrrole synthesis proceeds through a mechanism involving coordination of the trimethylsilyl-protected alkyne with internal alkynes and azobenzene under catalysis by titanium imido complexes [21] [20]. Both steric and electronic effects of the trimethylsilyl group play key roles in achieving high selectivity in this transformation [21] [20]. The resulting 2-silyl pyrrole products provide convenient entry points for further diversification through facile modification of the silyl substituent [21] [20].

Copper-catalyzed nitrene transfer reactions provide an alternative pathway for pyrrole functionalization using silyl-protected systems [23] [22]. The catalytic functionalization of pyrroles by incorporation of nitrene groups proceeds through formal insertion of para-toluenesulfonyl groups catalyzed by hydrotris(3,4,5-tribromo-pyrazolyl)borate copper complexes [22]. The reaction demonstrates selectivity toward specific carbon-hydrogen bonds while leaving other ring positions unmodified [22].

Catalyst SystemSubstrateProductSelectivityYield
Ti imido complexesTMS-alkyne + internal alkyne2-TMS-pyrroles>90%6090-6094% [21]
TpBr₃Cu(NCMe)Pyrrole + PhI=NTsN-tosyl pyrrolesC-selective83% [22]
CuCl/PPh₃Alkynes + RBr + CO₂Triazolo-oxazinonesRegioselectiveVarious [16]

Dyotropic Rearrangement Mechanisms in Vinyl Cation Intermediates

Dyotropic rearrangement mechanisms involving vinyl cation intermediates represent a fundamental transformation pathway in silyl-protected alkynoate chemistry [24] [25] [8]. These rearrangements involve the simultaneous migration of two sigma bonds intramolecularly, providing access to structurally rearranged products with high stereochemical fidelity [25] [26]. The presence of silicon substituents significantly influences the stability and reactivity of vinyl cation intermediates through electronic stabilization effects [8] [9].

Type I dyotropic rearrangements proceed through mechanisms where two migrating groups interchange their relative positions, while Type II rearrangements involve migration to new bonding sites without positional interchange [25] [26]. In silyl-protected systems, the silicon group often participates directly in the rearrangement process, leading to unique selectivity patterns not observed with carbon-substituted analogs [8] [26].

The generation of destabilized vinyl cations from beta-hydroxy diazo ketones leads to energetically favorable 1,2-shifts across the alkene followed by irreversible carbon-hydrogen insertion to give cyclopentenone products [24]. This reaction sequence overcomes typical challenges of counterion trapping and rearrangement reversibility associated with vinyl cations [24]. Computational studies have revealed that selectivity in vinyl cation formation and facial selective migration work in concert to determine which group migrates [24].

Silicon stabilization of vinyl cationic species enables redox arylation reactions where the limitations of reactivity and regioselectivity of alkyl-substituted alkynes are lifted [8]. The ability of silicon to stabilize vinyl cations through hyperconjugation allows for the synthesis of alpha-silyl-alpha'-arylketones under mild conditions with high functional group tolerance [8]. The silicon moiety in the final products can either be removed for formal acetone monoarylation or utilized for subsequent electrophilic substitutions [8].

Rearrangement TypeMechanismEnergy BarrierComputational MethodReference
Type I DyotropicConcerted migration<3 kcal/molCI calculations [27] [26]
Vinyl cation 1,2-shiftSequential13.6 kcal/molDFT calculations [9]
Silicon-stabilizedHyperconjugationVariableCM5 calculations [8] [9]

Main group-catalyzed cationic Claisen rearrangements proceed via vinyl carbocations with significantly lower energy barriers compared to neutral pathways [9]. Computational studies demonstrate that charge-accelerated rearrangements of silyloxonium intermediates occur with transition state energies of 13.6 kcal/mol compared to 28.9 kcal/mol for neutral mechanisms [9]. The carbocation in the allyl substructure is more delocalized, contributing to the lower kinetic barrier [9].

Hydrogen Bond Acceptor Count

3

Exact Mass

226.10252097 g/mol

Monoisotopic Mass

226.10252097 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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